molecular formula C19H26N2O5 B13085180 tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260773-19-0

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13085180
CAS No.: 1260773-19-0
M. Wt: 362.4 g/mol
InChI Key: HIPTXYOZHQIQBT-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient, scalable synthesis approach includes the following steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.

The overall yield of this synthesis approach is approximately 35% over eight steps, without the need for chromatographic purification.

Chemical Reactions Analysis

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as Raney Nickel.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:

These compounds share similar spirocyclic structures but differ in their functional groups and specific biological activities. The uniqueness of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1260773-19-0

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 4,6-dimethoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-8-6-19(7-9-21)15-13(20-16(19)22)10-12(24-4)11-14(15)25-5/h10-11H,6-9H2,1-5H3,(H,20,22)

InChI Key

HIPTXYOZHQIQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3OC)OC)NC2=O

Origin of Product

United States

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